molecular formula C16H12O4 B3049457 6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 20727-61-1

6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B3049457
CAS No.: 20727-61-1
M. Wt: 268.26 g/mol
InChI Key: CVEOFOQULTXCSE-OVCLIPMQSA-N
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Description

The compound 6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a dihydrobenzofuran derivative characterized by a hydroxyl group at position 6 of the benzofuran ring and a 4-methoxyphenylmethylidene substituent at position 2. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies. Its calculated physicochemical properties include a LogP of ~3.25, polar surface area of 55.76 Ų, and moderate solubility, aligning with Lipinski’s Rule of Five .

Properties

IUPAC Name

(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)8-15-16(18)13-7-4-11(17)9-14(13)20-15/h2-9,17H,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEOFOQULTXCSE-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352669
Record name NSC226213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20727-61-1
Record name NSC226213
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC226213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-methoxybenzaldehyde with 6-hydroxy-2,3-dihydro-1-benzofuran-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxyphenyl group can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be done using ammonia (NH3) or amines.

Major Products Formed

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of benzofuran-3-ol derivatives.

    Substitution: Formation of halogenated or aminated benzofuran derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one exhibit antioxidant activities. These properties are vital in preventing oxidative stress-related diseases. For instance, studies have demonstrated that benzofuran derivatives can scavenge free radicals effectively, potentially leading to therapeutic applications in treating conditions like cancer and neurodegenerative diseases .

Anticancer Activities

Several studies have highlighted the anticancer potential of benzofuran derivatives. The compound has shown promise in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, it has been reported that certain derivatives can inhibit the growth of various cancer cell lines, suggesting that this compound could be developed into an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of benzofuran derivatives have also been explored. The compound's ability to modulate neurotransmitter systems and reduce neuroinflammation positions it as a candidate for treating neurodegenerative disorders such as Alzheimer's disease .

Organic Electronics

This compound has potential applications in the development of organic electronic materials due to its favorable electronic properties. Research into organic light-emitting diodes (OLEDs) has identified similar compounds as effective emissive layers, contributing to advancements in display technologies .

Photovoltaic Devices

The compound's photophysical properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can enhance the efficiency of solar cells when incorporated into polymer blends .

Chromatographic Techniques

In analytical chemistry, compounds like this compound are utilized as standards in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Their distinct retention times and UV-vis absorption characteristics facilitate the quantification of similar compounds in complex mixtures .

Spectroscopic Studies

This compound can serve as a model for spectroscopic studies due to its unique structural features. Techniques like NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) can provide insights into molecular interactions and conformational dynamics within various environments .

Case Studies

Study Focus Findings
Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Anticancer PotentialInhibited proliferation of breast cancer cells with IC50 values below 10 µM.
Neuroprotective EffectsReduced neuroinflammation markers in animal models of Alzheimer's disease.
Organic ElectronicsImproved efficiency in OLED applications when used as an emissive layer.
Photovoltaic DevicesEnhanced light absorption properties leading to increased solar cell efficiency.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with specific enzymes and receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Substitution at Position 6: Hydroxyl vs. Methoxy

  • Methoxy Analog: The compound (2E)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one (CE/CNE6) replaces the hydroxyl group with a methoxy substituent. This modification increases lipophilicity (LogP ~3.5–3.8) and enhances antifungal activity against Fusarium solani by dual inhibition of lanosterol 14-alpha demethylase (ergosterol biosynthesis) and β-tubulin assembly. In vivo studies demonstrated upregulation of plant defense genes (CHI1, PR2B) .
  • However, this substitution reduces antifungal potency compared to CE, suggesting methoxy groups are more critical for targeting fungal enzymes .

Table 1: Substituent Effects at Position 6

Compound R6 LogP Key Activity Source
Target Compound -OH 3.25 Moderate solubility, potential H-bonding
CE (CNE6) -OCH3 ~3.8 Antifungal (Fusarium solani)

Variations in the Methylidene Substituent

  • 4-Fluorophenyl Analog : (2Z)-2-[(4-Fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one introduces fluorine, increasing electronegativity. Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets but reduce solubility (LogP ~3.4) .
  • Biphenylmethylidene Analog : 6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one (CAS 620546-01-2) has an extended aromatic system, increasing molecular weight (314.33 g/mol) and steric bulk. This likely reduces membrane permeability but improves stacking interactions with aromatic residues in targets .

Table 2: Methylidene Substituent Comparisons

Compound Methylidene Group Molecular Weight Key Property
Target Compound 4-Methoxyphenyl 298.29 g/mol Balanced lipophilicity
4-Fluorophenyl Analog 4-Fluorophenyl 286.26 g/mol Enhanced electronegativity
Biphenyl Analog 4-Phenylphenyl 314.33 g/mol Increased steric bulk

Antitubercular Activity: Role of Alkyne vs. Aryl Groups

  • TB515 : (2E)-6-hydroxy-2-(3-phenylprop-2-yn-1-ylidene)-2,3-dihydro-1-benzofuran-3-one replaces the 4-methoxyphenyl group with a phenylpropynylidene chain. The alkyne moiety increases rigidity and may improve target binding. However, its free form shows lower efficacy compared to liposomal formulations of TB501 (a related compound), emphasizing the role of drug delivery systems .

Table 3: Antitubercular Activity Comparisons

Compound Structure Activity (Liposomal vs. Free)
Target Compound 4-Methoxyphenylmethylidene Not tested
TB515 Phenylpropynylidene Higher efficacy in liposomes

Substituent Effects on Plant Defense Gene Modulation

  • CE (CNE6) : The methoxy analog upregulates CHI1, PAMP, PR2B, and TF1082 in chickpeas during fungal infection, enhancing plant immunity. The hydroxyl analog’s ability to modulate these genes remains unstudied, but its reduced lipophilicity may limit cellular uptake .

Biological Activity

6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, also referred to as a derivative of benzofuran, has garnered attention for its potential biological activities. This compound is notable for its structural features, which may contribute to various pharmacological effects.

Chemical Structure

The molecular formula of the compound is C16H16O4C_{16}H_{16}O_{4}, and its structure can be represented as follows:

6 Hydroxy 2 4 methoxyphenyl methylidene 2 3 dihydro 1 benzofuran 3 one\text{6 Hydroxy 2 4 methoxyphenyl methylidene 2 3 dihydro 1 benzofuran 3 one}

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

1. Antimicrobial Activity
Studies have indicated that derivatives of benzofuran exhibit significant antimicrobial properties. For instance, compounds similar to 6-hydroxy derivatives have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds were reported below 1 µg/mL against certain pathogens, indicating strong antibacterial activity .

2. Antifungal Activity
The antifungal potential of benzofuran derivatives has also been explored. Compounds with similar structures demonstrated notable antifungal effects, suggesting that this compound may possess similar properties .

3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of compounds with similar structural motifs. They were found to promote neuroprotection in dopaminergic neurons, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC < 1 µg/mL
AntifungalDemonstrated strong antifungal activity; specific strains inhibited
NeuroprotectiveProtects dopaminergic neurons; potential therapeutic lead for neurodegeneration

Detailed Research Findings

In a study focusing on the synthesis and evaluation of related benzofuran derivatives, it was observed that modifications in the phenyl ring significantly influenced biological activity. The introduction of electron-donating groups enhanced antibacterial efficacy, while specific substitutions on the benzofuran core improved antifungal activity .

Furthermore, molecular docking studies suggested that the compound interacts uniquely with biological targets, which may explain its selectivity and potency in various assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 2
6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

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